molecular formula C17H15FN4O2 B2808540 6-(4-fluorobenzyl)-3-((3-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one CAS No. 898623-68-2

6-(4-fluorobenzyl)-3-((3-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one

Cat. No.: B2808540
CAS No.: 898623-68-2
M. Wt: 326.331
InChI Key: UFBSBRCHPZOEQK-UHFFFAOYSA-N
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Description

6-(4-fluorobenzyl)-3-((3-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a fluorobenzyl group, a methoxyphenyl group, and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorobenzyl)-3-((3-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized by reacting cyanuric chloride with appropriate amines under controlled conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced through nucleophilic substitution reactions using 4-fluorobenzyl chloride and a suitable base.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached via a coupling reaction with 3-methoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

6-(4-fluorobenzyl)-3-((3-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

6-(4-fluorobenzyl)-3-((3-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-chlorobenzyl)-3-((3-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one
  • 6-(4-methylbenzyl)-3-((3-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one
  • 6-(4-bromobenzyl)-3-((3-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one

Uniqueness

Compared to similar compounds, 6-(4-fluorobenzyl)-3-((3-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one exhibits unique properties due to the presence of the fluorine atom. Fluorine can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

6-[(4-fluorophenyl)methyl]-3-(3-methoxyanilino)-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O2/c1-24-14-4-2-3-13(10-14)19-17-20-16(23)15(21-22-17)9-11-5-7-12(18)8-6-11/h2-8,10H,9H2,1H3,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBSBRCHPZOEQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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